molecular formula C16H24N2O2 B5457443 2-(2-methoxyphenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide

2-(2-methoxyphenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide

Cat. No.: B5457443
M. Wt: 276.37 g/mol
InChI Key: QZFCSEJGFVYKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a piperidinyl ethyl chain. It is often studied for its potential therapeutic applications and its interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is usually carried out at room temperature . The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .

Scientific Research Applications

2-(2-Methoxyphenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels and other tissues. The compound acts as an antagonist, blocking the activation of these receptors by endogenous neurotransmitters like noradrenaline and epinephrine . This blockade can lead to various physiological effects, including vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2-methoxyphenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural features and binding affinity. The presence of the methoxyphenyl group and the piperidinyl ethyl chain contributes to its unique pharmacokinetic profile and its potential for selective receptor targeting .

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-(2-piperidin-1-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-20-15-8-4-3-7-14(15)13-16(19)17-9-12-18-10-5-2-6-11-18/h3-4,7-8H,2,5-6,9-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFCSEJGFVYKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.